2'-Phosphophloretin
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15O8P |
|---|---|
Molecular Weight |
354.25 g/mol |
IUPAC Name |
[3,5-dihydroxy-2-[3-(4-hydroxyphenyl)propanoyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H15O8P/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)23-24(20,21)22/h1-2,4-5,7-8,16-17,19H,3,6H2,(H2,20,21,22) |
InChI Key |
PHNOWZISRACWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OP(=O)(O)O)O)O)O |
Synonyms |
2'-phosphophloretin |
Origin of Product |
United States |
Synthesis and Derivatization Strategies of 2 Phosphophloretin
Chemical Synthesis Methodologies for 2'-Phosphophloretin
The chemical synthesis of this compound is a multi-step process that begins with the synthesis of the phloretin (B1677691) backbone, followed by a regioselective phosphorylation reaction.
Precursor Compound Utilization in Synthesis
The synthesis of the phloretin scaffold, the precursor to this compound, is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base or acid catalyst to form a chalcone (B49325), which is then subsequently reduced to a dihydrochalcone (B1670589).
For the synthesis of phloretin, the key precursors are phloracetophenone (1-(2,4,6-trihydroxyphenyl)ethan-1-one) and 4-hydroxybenzaldehyde. The Claisen-Schmidt condensation of these precursors yields naringenin chalcone (2',4',6',4-tetrahydroxychalcone). Subsequent catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone affords the phloretin backbone.
| Precursor 1 | Precursor 2 | Intermediate | Final Precursor (Phloretin) |
| Phloracetophenone | 4-Hydroxybenzaldehyde | Naringenin Chalcone | 1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
The choice of catalyst and reaction conditions for the Claisen-Schmidt condensation is crucial to maximize the yield of the chalcone and minimize side reactions. Common catalysts include aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reaction Mechanisms and Optimization for Phosphorylation
The phosphorylation of the 2'-hydroxyl group of phloretin to yield this compound requires a regioselective approach due to the presence of multiple hydroxyl groups on the phloretin molecule. Direct phosphorylation of unprotected phloretin would likely result in a mixture of phosphorylated products. Therefore, a protection-deprotection strategy is often necessary to achieve regioselectivity.
One plausible synthetic route involves the following steps:
Protection of the 4'- and 6'-hydroxyl groups: The more acidic 4'- and 6'-phenolic hydroxyl groups can be selectively protected using protecting groups such as benzyl (Bn) or silyl ethers. This leaves the 2'-hydroxyl group available for phosphorylation.
Phosphorylation of the 2'-hydroxyl group: The partially protected phloretin can then be reacted with a phosphorylating agent. Common phosphorylating agents include phosphoryl chloride (POCl₃), dibenzyl phosphite in the presence of a coupling agent, or a phosphoramidite reagent followed by oxidation. The use of a bulky phosphorylating agent can also enhance regioselectivity for the less sterically hindered hydroxyl groups.
Deprotection: The protecting groups on the 4'- and 6'-hydroxyl groups are then removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups) to yield this compound.
Optimization of the phosphorylation reaction involves careful selection of the phosphorylating agent, solvent, temperature, and reaction time to maximize the yield of the desired 2'-phosphorylated product and minimize the formation of byproducts.
| Phosphorylating Agent | Reaction Conditions | Key Considerations |
| Phosphoryl chloride (POCl₃) | Aprotic solvent (e.g., pyridine, THF), low temperature | Highly reactive, may require careful control of stoichiometry. |
| Dibenzyl phosphite | Coupling agent (e.g., DCC, EDC), aprotic solvent | Milder conditions, benzyl protecting groups on the phosphate (B84403) can be removed by hydrogenolysis. |
| Phosphoramidites | Activator (e.g., tetrazole), followed by oxidation (e.g., m-CPBA) | Versatile, allows for the introduction of various phosphate esters. |
Isotopic Labeling Techniques for Research Applications
Isotopic labeling of this compound is a valuable tool for in vitro and in vivo studies, enabling the tracking of the molecule and the elucidation of its metabolic fate and mechanism of action. Isotopes such as ³²P, ¹³C, and ³H can be incorporated into the structure.
³²P-Labeling: For the introduction of a radioactive phosphorus-32 label, [γ-³²P]ATP can be used in kinase-catalyzed reactions if a suitable enzyme is identified. Alternatively, a chemical synthesis approach would involve using a ³²P-labeled phosphorylating agent, such as [³²P]POCl₃, in the phosphorylation step.
¹³C-Labeling: Stable carbon-13 isotopes can be introduced by using ¹³C-labeled precursors in the initial synthesis of the phloretin backbone. For example, using [¹³C₆]-phloroglucinol or [¹³C₆]-4-hydroxybenzaldehyde would result in a phloretin molecule with a ¹³C-labeled A-ring or B-ring, respectively. Subsequent phosphorylation would then yield the corresponding ¹³C-labeled this compound.
³H-Labeling: Tritium (B154650) labeling can be achieved through catalytic tritium exchange on the aromatic rings of phloretin or by reduction of the chalcone intermediate with tritium gas (³H₂).
The choice of isotope and labeling position depends on the specific research question being addressed. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify isotopically labeled molecules.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound aim to explore the structure-activity relationships and to develop compounds with improved properties.
Structural Modifications and their Synthetic Pathways
Structural modifications of this compound can be made to the A-ring, the B-ring, or the phosphate moiety.
A-Ring and B-Ring Modifications: Analogs with different substitution patterns on the aromatic rings can be synthesized by using appropriately substituted acetophenones and benzaldehydes in the initial Claisen-Schmidt condensation. For example, introducing methoxy, halogen, or additional hydroxyl groups can influence the electronic and lipophilic properties of the molecule.
Phosphate Moiety Modifications: The phosphate group can be modified to form phosphate esters or amides. This can be achieved by using different phosphorylating agents or by further reaction of the phosphate group. For instance, reacting this compound with an alcohol or an amine in the presence of a coupling agent can yield the corresponding phosphate ester or phosphoramidate.
The synthetic pathways for these analogs generally follow the same principles as the synthesis of this compound, with the modifications being introduced at the precursor stage or through subsequent derivatization reactions.
Stereochemical Considerations in Synthesis
While phloretin itself is achiral, the synthesis of certain derivatives and analogs can introduce chiral centers, making stereochemical control an important consideration.
The reduction of the chalcone intermediate to a dihydrochalcone does not typically create a chiral center unless there are specific substitution patterns. However, if modifications to the propane-1-one linker introduce a substituent, a chiral center can be formed. In such cases, stereoselective reduction methods, such as asymmetric hydrogenation using a chiral catalyst, can be employed to obtain a specific enantiomer.
Furthermore, in the synthesis of more complex derivatives where new stereocenters are created, diastereoselective reactions may be required. The stereochemical outcome of these reactions can be influenced by the choice of reagents, catalysts, and reaction conditions. Chiral auxiliaries can also be used to control the stereochemistry of a reaction, which are then removed in a subsequent step. The absolute and relative stereochemistry of the final products must be determined using analytical techniques such as chiral chromatography, NMR spectroscopy, and X-ray crystallography.
Molecular Mechanisms of Action of 2 Phosphophloretin
Interactions with Ion Transporters and Channels
2'-Phosphophloretin, a phosphorylated derivative of the plant chalcone (B49325) phloretin (B1677691), exhibits specific interactions with ion transporters, particularly the sodium-phosphate (NaPi) cotransporter family. physiology.orgnih.gov Its mechanism of action is primarily centered on the inhibition of these transporters, which play a crucial role in phosphate (B84403) homeostasis. physiology.org
Research indicates that this compound (2'-PP) demonstrates selective inhibitory activity towards specific isoforms of the NaPi cotransporter family. physiology.org This specificity is crucial for its mechanism of action, targeting phosphate transport in distinct tissues like the intestine and kidney. physiology.org The sensitivity to 2'-PP varies among the different NaPi proteins, such as NaPi-IIa, NaPi-IIb, and NaPi-Ia. physiology.org
This compound has been identified as a potent and specific inhibitor of the intestinal brush-border membrane Na+-phosphate cotransporter, NaPi-IIb. physiology.org Studies using brush-border membrane vesicles (BBMV) isolated from the small intestine of rabbits, rats, and humans have consistently shown that 2'-PP effectively decreases Na+-dependent phosphate uptake. physiology.orgnih.govnih.gov In rabbit and rat intestinal BBMV, the inhibition of Na+-dependent phosphate uptake by 2'-PP was significant, with over 90% inhibition observed at a concentration of 500 nM. physiology.org The inhibitory effect is specific to phosphate transport, as 2'-PP did not affect Na+-dependent transport of glucose, sulfate, or alanine (B10760859) in rabbit intestinal BBMVs. nih.gov This specificity suggests that 2'-PP directly targets the NaPi-IIb cotransporter. nih.govnih.gov The inhibition sequence for Na+-dependent phosphate uptake in human intestinal BBMV was found to be 2'-PP > 4'-PP > 4-PP > phloretin, further highlighting the specific efficacy of the 2'-phosphorylated form. nih.gov
In contrast to the broad inhibition of intestinal phosphate transport, the action of this compound in the kidney is more nuanced, showing differential inhibition of renal NaPi isoforms. physiology.org The renal brush-border membrane contains at least two distinct Na+-phosphate cotransporters, NaPi-IIa and NaPi-Ia. physiology.org Studies on rabbit renal brush-border membrane vesicles (BBMV) revealed that 2'-PP is a sensitive inhibitor of NaPi-Ia. physiology.orgphysiology.org
The inhibition of Na+-dependent phosphate uptake in renal cortex BBMV by 2'-PP is notably pH-dependent, with maximum inhibition occurring at acidic pH. physiology.org This pH sensitivity is consistent with the functional characteristics of NaPi-Ia, which preferentially transports H2PO4-. physiology.orgresearchgate.net At alkaline pH (above pH 7), the inhibitory effect of 2'-PP on Na+-dependent phosphate uptake diminishes significantly to less than 10%. physiology.org This differential inhibition, where 2'-PP targets NaPi-Ia but not significantly NaPi-IIa (which is more sensitive to other derivatives like 2'-phospho-4,4',6'-trimethoxy phloretin), underscores the specificity of its interaction with renal phosphate transporters. physiology.org
Kinetic studies have been instrumental in quantifying the inhibitory potency of this compound and elucidating the nature of its interaction with NaPi transporters.
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe the potency of an inhibitor. For this compound, these values have been determined in various experimental models, consistently demonstrating high-affinity inhibition.
In studies with intestinal brush-border membrane vesicles (BBMV), 2'-PP exhibited potent inhibition of NaPi-IIb. The IC50 value for the inhibition of Na+-dependent phosphate uptake was determined to be 40 ± 4 nM in rabbit intestinal BBMV. physiology.org Other studies reported similar IC50 values of 55 nM in rabbit BBMV and 58 nM in rat BBMV. nih.gov In renal membranes, 2'-PP inhibited NaPi-Ia-mediated phosphate transport with an IC50 of 50 nM. physiology.org
The inhibition constant (Ki), which represents the dissociation constant of the inhibitor-enzyme complex, further confirms the high affinity of 2'-PP. The Ki values for 2'-PP inhibiting Na+-dependent phosphate uptake were found to be 38 ± 7 nM in rabbit intestinal BBMVs and 42 ± 8 nM in rat intestinal BBMVs. mdpi.com An apparent binding constant (Ks) for Na+-dependent [3H]2'-PP binding to rabbit intestinal BBMVs was 58 nM, which is in close agreement with the measured IC50 values. nih.gov
Table 1: Inhibition Constants of this compound on NaPi Transporters
| Transporter | Tissue/Model | Species | Inhibition Constant | Value (nM) | Reference |
|---|---|---|---|---|---|
| NaPi-IIb | Intestinal BBMV | Rabbit | IC50 | 40 ± 4 | physiology.org |
| NaPi-IIb | Intestinal BBMV | Rabbit | IC50 | 55 | nih.gov |
| NaPi-IIb | Intestinal BBMV | Rat | IC50 | 58 | nih.gov |
| NaPi-IIb | Intestinal BBMV | Rabbit | Ki | 38 ± 7 | mdpi.com |
| NaPi-IIb | Intestinal BBMV | Rat | Ki | 42 ± 8 | mdpi.com |
| NaPi-IIb | Intestinal BBMV | Rabbit | Ks | 58 | nih.gov |
BBMV: Brush-Border Membrane Vesicles
The mechanism by which this compound inhibits NaPi transporters has been investigated, with evidence pointing towards a competitive mode of inhibition with respect to phosphate. nih.gov This means that 2'-PP likely binds to the same site on the transporter as the phosphate ion, directly competing with it for binding. physiology.orgnih.gov
This competitive mechanism is supported by the observation that the inhibition of Na+-dependent phosphate uptake in rabbit intestinal BBMV by 2'-PP was sensitive to the external phosphate concentration. nih.gov Further evidence suggests that 2'-PP competes with H2PO4- for binding to both NaPi-IIb and NaPi-Ia. physiology.org The binding of radioactively labeled [3H]2'-PP to rabbit intestinal BBMV was also found to be dependent on the presence of sodium, with a half-maximal binding (K0.5) occurring at a sodium concentration of 30 mM, indicating that sodium binding is a prerequisite for the inhibitor's interaction with the transporter. nih.gov This requirement for external Na+ for inhibition is another characteristic consistent with its interaction at the substrate binding site of a sodium-dependent cotransporter. researchgate.net
Role of Sodium-Dependency in this compound Binding
The interaction of this compound (2'-PP) with its molecular targets is critically dependent on the presence of sodium ions. Research has demonstrated that the binding of radiolabeled [³H]2'-PP to intestinal brush-border membrane vesicles (BBMV) is a sodium-dependent process. nih.gov The concentration of sodium required for half-maximal binding (K₀.₅) of 2'-PP is approximately 30 mM. nih.gov This sodium-dependency is a key feature of its mechanism, suggesting that the binding site for 2'-PP is likely on a sodium-coupled transporter.
The affinity of 2'-PP for its binding site is also influenced by sodium. In the presence of sodium, the apparent dissociation constant (Ks) for [³H]2'-PP binding to rabbit intestinal BBMVs is 58 nM. nih.gov This value is in close agreement with the concentration of 2'-PP required to inhibit 50% of the sodium-dependent phosphate uptake (IC₅₀), which is 55 nM in rabbit BBMV and 58 nM in rat BBMV. nih.gov This correlation strongly indicates that the sodium-dependent binding of 2'-PP is directly responsible for its inhibitory effect on phosphate transport.
In contrast, the parent compound, phloretin, and its glycoside, phlorizin (B1677692), are known inhibitors of sodium-glucose cotransporters (SGLTs). researchgate.netrsc.org The binding of phlorizin to SGLT1 is also enhanced by sodium, which increases the affinity of both high and low-affinity binding sites on the transporter. nih.gov This parallel in sodium-dependent binding highlights a common mechanistic theme among these related compounds, although they target different sodium-coupled transporters.
Cellular and Subcellular Target Identification
Direct binding studies have been instrumental in identifying the primary molecular target of this compound as the intestinal Na⁺-phosphate cotransporter. nih.gov Experiments using radiolabeled [³H]2'-PP with rabbit intestinal brush-border membrane vesicles (BBMV) have shown specific, sodium-dependent binding. nih.gov Scatchard plot analysis of this binding data revealed a single class of high-affinity binding sites with an apparent dissociation constant (Ks) of 58 nM. nih.govresearchgate.net This binding affinity is consistent with the IC₅₀ values for the inhibition of Na⁺-dependent phosphate uptake, suggesting that 2'-PP directly interacts with and blocks the transporter. nih.gov
Further evidence for the specificity of this interaction comes from competitive binding experiments. The presence of excess phosphate, the natural substrate of the transporter, reduces the Na⁺-dependent binding of [³H]2'-PP. researchgate.net This suggests a competitive inhibition mechanism where 2'-PP and phosphate vie for the same or overlapping binding sites on the Na⁺-phosphate cotransporter. nih.gov
Notably, 2'-PP demonstrates high selectivity for the Na⁺-phosphate cotransporter. Studies have shown that it does not significantly affect the transport of other substrates, such as Na⁺-dependent glucose, Na⁺-dependent sulfate, or Na⁺-dependent alanine, in rabbit intestinal BBMVs. nih.gov This specificity distinguishes it from its parent compound, phloretin, which is a known inhibitor of glucose transporters like GLUT2. researchgate.netmdpi.com
In the context of renal transporters, phosphorylated phloretin derivatives have shown differential inhibitory effects. For instance, 2'-PP and 2'-phospho-4',4,6'-trimethoxy phloretin (PTMP) inhibit Na⁺-dependent phosphate uptake in rabbit renal BBMV in a pH-dependent manner, suggesting interactions with different renal Na⁺-phosphate cotransporter isoforms, likely NaPi-IIa and NaPi-Ia. physiology.org
Table 1: Binding Characteristics of this compound and Related Compounds
| Compound | Target Transporter | Tissue/System | Binding Parameter | Value | Sodium Dependency | Reference |
|---|---|---|---|---|---|---|
| This compound | Na⁺-Phosphate Cotransporter | Rabbit Intestinal BBMV | K₀.₅ for Na⁺ | 30 mM | Yes | nih.gov |
| This compound | Na⁺-Phosphate Cotransporter | Rabbit Intestinal BBMV | Apparent Ks | 58 nM | Yes | nih.gov |
| This compound | Na⁺-Phosphate Cotransporter | Rabbit Intestinal BBMV | IC₅₀ | 55 nM | Yes | nih.gov |
| This compound | Na⁺-Phosphate Cotransporter | Rat Intestinal BBMV | IC₅₀ | 58 nM | Yes | nih.gov |
| Phlorizin | Na⁺-Glucose Cotransporter (SGLT1) | Porcine Renal Outer Cortex | K_D (low affinity) | 0.4 µM | Yes | nih.gov |
| Phlorizin | Na⁺-Glucose Cotransporter (SGLT1) | Porcine Renal Outer Cortex | K_D (high affinity) | 7.9 µM | Yes | nih.gov |
| Phloretin | Red Blood Cell Membrane | Human Red Blood Cells | K_diss (high affinity) | 1.5 µM | Not Specified | semanticscholar.org |
| Phloretin | Red Blood Cell Membrane | Human Red Blood Cells | K_diss (low affinity) | 54 µM | Not Specified | semanticscholar.org |
The primary site of action for this compound is the apical brush-border membrane of intestinal epithelial cells. nih.gov This localization is inferred from its potent inhibitory effect on Na⁺-dependent phosphate uptake in isolated intestinal brush-border membrane vesicles (BBMVs). nih.govphysiology.org These vesicles are preparations of the apical membrane, which is the primary site for nutrient absorption from the intestinal lumen. The water-soluble nature of 2'-PP suggests it acts from the extracellular side of the plasma membrane, targeting the external binding sites of the Na⁺-phosphate cotransporter.
The parent compound, phloretin, being more lipophilic, can permeate the cell membrane and has been shown to interact with both membrane proteins and lipids. researchgate.netsemanticscholar.org Studies on red blood cell ghosts have indicated that phloretin binds to both high-affinity sites on membrane proteins and lower-affinity sites within the lipid bilayer. semanticscholar.org However, the addition of a phosphate group to create 2'-PP significantly increases its hydrophilicity. This change likely restricts its ability to passively diffuse across the cell membrane, concentrating its activity at the extracellular surface where the sodium-phosphate cotransporters are located.
While direct visualization studies on the subcellular localization of 2'-PP are not extensively reported, its specific and potent inhibition of the intestinal NaPi-IIb transporter strongly supports its concentration and action at the apical membrane of enterocytes. nih.govuzh.ch
Signal Transduction Pathway Modulation
The primary mechanism of this compound is the direct inhibition of the intestinal Na⁺-phosphate cotransporter, which in turn leads to a reduction in serum phosphate levels. nih.gov This alteration in phosphate homeostasis can trigger downstream signaling events. For instance, in a rat model of chronic renal failure, treatment with 2'-PP led to a reduction in serum parathyroid hormone (PTH) levels. physiology.org This effect is likely a consequence of the lowered serum phosphate, as hyperphosphatemia is a known stimulus for PTH secretion.
The regulation of phosphate transporters themselves involves complex signaling pathways. For example, PTH is known to regulate the activity and expression of the renal Na⁺-phosphate cotransporter NaPi-IIa through protein kinase A (PKA) and protein kinase C (PKC) signaling cascades. mdpi.comresearchgate.net While 2'-PP directly blocks the transporter, the resulting systemic changes in phosphate and PTH levels can indirectly influence these signaling pathways in the kidney.
Further research is needed to fully elucidate the direct and indirect effects of 2'-PP on intracellular signaling cascades beyond its immediate impact on phosphate transport. The focus of current research has been on its direct inhibitory action at the transporter level.
The action of this compound, by specifically targeting intestinal phosphate absorption, initiates a cascade of events that demonstrates cross-talk with other critical biochemical and hormonal pathways. The most prominent of these is the interplay with the parathyroid hormone (PTH) axis. By reducing serum phosphate, 2'-PP treatment in uremic rats led to a significant decrease in serum PTH. physiology.org This highlights the sensitive feedback loop between intestinal phosphate absorption and parathyroid gland function.
Furthermore, the regulation of phosphate homeostasis is intricately linked to vitamin D metabolism. Fibroblast growth factor 23 (FGF23), another key hormone in phosphate regulation, is known to suppress the synthesis of calcitriol (B1668218) (the active form of vitamin D) by inhibiting the enzyme CYP27B1. mdpi.com While direct studies on 2'-PP's effect on FGF23 are limited, its ability to lower serum phosphate could potentially modulate FGF23 levels, thereby influencing vitamin D signaling.
It is also important to consider the specificity of 2'-PP's action. Unlike its parent compound phloretin, which has broader inhibitory effects on glucose transporters, 2'-PP does not affect Na⁺-dependent glucose uptake. nih.gov This specificity prevents direct cross-talk with glucose metabolism pathways, which is a significant advantage. The selective inhibition of phosphate transport allows for a more targeted therapeutic intervention with fewer off-target effects on other nutrient absorption pathways.
Structure Activity Relationship Sar Studies of 2 Phosphophloretin
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activities of phloretin (B1677691) are intrinsically linked to its chemical structure, which consists of two aromatic rings (A and B) connected by a three-carbon bridge. Several key pharmacophoric features have been identified as crucial for its various biological effects.
The 2',4',6'-trihydroxyacetophenone (B23981) moiety, corresponding to the A ring and part of the carbon bridge, is considered a vital pharmacophore, particularly for the antioxidant effect of phloretin. The involvement of the carbonyl and hydroxyl groups of the A ring contributes to this activity. nih.govmdpi.com More specifically, the 2,6-dihydroxyacetophenone component has been identified as the primary antioxidant pharmacophore of phloretin. maastrichtuniversity.nl This is attributed to the stabilization of its radical via tautomerization.
The hydroxyl groups on both the A and B rings are significant contributors to phloretin's biological activities. For instance, in antituberculosis activity, the 2'-hydroxy group on the A-ring and the 4-hydroxy group on the B-ring have been shown to form hydrogen bonds with key residues of the Mycobacterium tuberculosis β-ketoacyl acyl carrier protein synthase III (mtKASIII).
Impact of Phosphorylation on Phloretin's Biological Profile
Generally, the addition of a phosphate (B84403) group increases the water solubility of a compound, which can, in turn, affect its bioavailability and distribution in biological systems. While specific data for 2'-Phosphophloretin is lacking, it is plausible that phosphorylation would enhance its aqueous solubility compared to the parent phloretin molecule.
Furthermore, phosphorylation can influence the way a molecule interacts with cellular signaling pathways. Phloretin is known to modulate signaling pathways by affecting the phosphorylation state of key proteins such as those in the MAPK and NF-κB pathways. mdpi.com The introduction of a phosphate group onto the phloretin structure itself could potentially alter its ability to interact with kinases, phosphatases, or other proteins involved in these pathways.
Comparative SAR with Non-Phosphorylated Phloretin Derivatives
A comparative analysis of the structure-activity relationships of phloretin with its non-phosphorylated derivatives, primarily its glycoside phlorizin (B1677692), reveals important insights into the role of substitutions at the 2'-position.
Phlorizin, which is phloretin-2'-O-glucoside, often exhibits different, and in many cases, reduced biological activity compared to its aglycone, phloretin. For example, phloretin demonstrates superior antioxidant properties compared to phlorizin. nih.govmdpi.com This suggests that the free hydroxyl group at the 2'-position is crucial for this activity, and its substitution with a glucose moiety diminishes its potency.
In studies on anti-inflammatory activity, phloretin, but not phlorizin, was found to decrease the synthesis of prostaglandin (B15479496) E2 (PGE2) and interleukin-8 (IL-8) in certain cell models. mdpi.comresearchgate.net This further underscores the importance of the unsubstituted 2'-hydroxyl group for specific biological actions.
The following table summarizes the comparative antioxidant activities of phloretin and its glycosylated derivative, phlorizin, based on various assays.
| Assay | Phloretin | Phlorizin | Fold Difference (Phloretin vs. Phlorizin) |
| DPPH Free-Radical Scavenging Activity (mg AAE/L) | 12.95 | 3.52 | 3.7-fold higher |
| Folin-Ciocalteu Reducing Capacity (FCRC) (mg GAE/L) | 86.73 | 73.69 | 1.18-fold higher |
| Iron-Reducing Capacity (IRC) (mg GAE/L) | 1.15 | 0.88 | 1.31-fold higher |
Data adapted from a comparative study on the antioxidant capacities of phloretin and phlorizin. mdpi.com AAE: Ascorbic Acid Equivalent; GAE: Gallic Acid Equivalent.
This data clearly indicates that phloretin is a more potent antioxidant than phlorizin across multiple standard assays. The glycosylation at the 2'-position in phlorizin appears to hinder the molecule's ability to scavenge free radicals and reduce oxidizing agents as effectively as the parent phloretin. Based on this trend, it could be hypothesized that the addition of a bulky and charged phosphate group at the 2'-position might similarly modulate the biological activities observed for phloretin. However, without direct experimental evidence on this compound, this remains speculative.
Analytical and Characterization Methodologies for 2 Phosphophloretin
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and purification of individual components from complex mixtures. researchgate.net For a polar compound like 2'-Phosphophloretin, liquid chromatography techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is the most widely utilized chromatographic technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility. semanticscholar.orglongdom.org Developing a robust HPLC method is critical for separating this compound from its parent compound, phloretin (B1677691), and other potential impurities or metabolites.
A typical method development for this compound would involve reversed-phase (RP-HPLC), which separates compounds based on their hydrophobicity. nih.gov Since this compound is more polar than phloretin due to the negatively charged phosphate (B84403) group, it will have a shorter retention time on a nonpolar stationary phase.
Method Development Considerations:
Stationary Phase: A C18 column is the most common choice for the separation of flavonoids and their derivatives, providing excellent resolving power. nih.govoaji.net
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often with a pH-modifying acid like formic or phosphoric acid to ensure sharp peak shapes) and an organic solvent like acetonitrile (B52724) or methanol. The gradient would start with a high proportion of the aqueous phase to retain and separate polar compounds and gradually increase the organic phase concentration to elute less polar components.
Detection: A Photodiode Array (PDA) or UV detector is commonly used for the detection of phenolic compounds, which exhibit strong absorbance in the UV region. mdpi.com For phloretin, the detection wavelength is often set around 288 nm. longdom.org This wavelength would likely be suitable for this compound as well, although determining the precise absorption maximum is a key step in method development. researchgate.net
Validation: The developed method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for reliable quantification. nih.gov
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Instrument | HPLC System with UV/PDA Detector | Standard for analyzing UV-active compounds. mdpi.com |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Commonly used for separating phenolic compounds based on polarity. oaji.net |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and suppresses ionization of phenolic hydroxyls. nih.gov |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. oaji.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical C18 columns. oaji.net |
| Gradient Program | Start at 5-10% B, increase to 90-95% B over 20-30 min | Ensures elution of compounds with a wide range of polarities. |
| Detection Wavelength | 288 nm | Phloretin has a strong absorbance at this wavelength; suitable starting point for its derivative. longdom.org |
| Injection Volume | 10-20 µL | Typical volume for analytical HPLC. |
Beyond conventional HPLC, more advanced techniques offer improved performance for analyzing complex samples or challenging separations. nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times, greater resolution, and higher sensitivity compared to traditional HPLC. researchgate.net This technique would be highly advantageous for high-throughput analysis of this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov It is particularly effective for separating very polar compounds that are poorly retained in reversed-phase chromatography. This could be a valuable approach for isolating this compound, especially from highly aqueous sample matrices.
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. semanticscholar.org Given its anionic nature, this compound is an excellent candidate for analysis by CE, which can offer very high separation efficiency and requires minimal sample volume.
Spectroscopic Characterization Methods
While chromatography separates the compound, spectroscopy is required for its definitive identification and structural elucidation. researchgate.net
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. nih.gov A full characterization of this compound would involve a suite of NMR experiments.
¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound would resemble that of phloretin, but with notable differences in the A-ring signals due to the electronic effects of the phosphate group at the 2'-position. hmdb.ca Specifically, the protons ortho and para to the phosphate group would show a downfield shift.
¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. The C-2' carbon bearing the phosphate group, along with adjacent carbons in the A-ring, would show significant shifts compared to the spectrum of phloretin.
³¹P NMR: Phosphorus-31 NMR is a crucial and direct method for confirming the presence of the phosphate group. upm.edu.my It provides a single peak for the phosphate monoester in this compound, and its chemical shift gives information about the chemical environment of the phosphorus atom. This technique is highly specific for phosphorylated compounds.
Table 2: Expected NMR Characteristics for Structural Confirmation of this compound
| NMR Experiment | Expected Observation for this compound | Purpose |
|---|---|---|
| ¹H NMR | Signals corresponding to aromatic and aliphatic protons. Shifts in A-ring protons compared to phloretin. | Confirms proton framework and substitution pattern. hmdb.ca |
| ¹³C NMR | Distinct signals for each carbon atom. Downfield shift for C-2' and other A-ring carbons. | Confirms carbon skeleton and identifies the site of phosphorylation. |
| ³¹P NMR | A single resonance in the phosphate monoester region. | Provides direct and unambiguous evidence of the phosphate group. upm.edu.my |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks linking protons, carbons, and phosphorus atoms. | Establishes connectivity and confirms the precise location of the phosphate group on the phloretin backbone. |
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound. nih.gov When coupled with a chromatographic technique (e.g., LC-MS), it provides both separation and identification in a single analysis. researchgate.net
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), MS analysis would show a prominent peak for the molecular ion of this compound. In negative ion mode, this would correspond to the deprotonated molecule [M-H]⁻.
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can measure the mass-to-charge ratio (m/z) with very high accuracy. This allows for the determination of the elemental formula, confirming that the measured mass matches the theoretical mass of C₁₅H₁₅O₈P.
Tandem MS (MS/MS): In an MS/MS experiment, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a structural fingerprint. For this compound, characteristic losses would include the phosphate group (H₃PO₄, 98 Da) and fragments corresponding to the phloretin backbone, confirming both the identity of the parent molecule and the nature of the modification.
Purity Assessment: MS can detect impurities, even those that co-elute with the main peak in chromatography, by identifying ions with different m/z values. bioconductor.org
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value / Observation | Purpose |
|---|---|---|
| Chemical Formula | C₁₅H₁₅O₈P | Basis for mass calculations. |
| Molecular Weight | 354.25 g/mol | Theoretical molecular weight. |
| HRMS (ESI-) [M-H]⁻ | m/z 353.0481 | Confirms elemental composition. |
| MS/MS Fragmentation | Loss of HPO₃ (-79.97 Da) or H₃PO₄ (-98.00 Da) | Confirms the presence and lability of the phosphate group. |
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the ultraviolet or visible range. scielo.br Phenolic compounds like phloretin and its derivatives have characteristic UV spectra due to their aromatic ring systems. nih.govrjb.ro
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify this compound, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). scielo.br
The UV spectrum of phloretin typically shows two major absorption bands. researchgate.net The phosphorylation at the 2'-position is expected to cause a slight shift (bathochromic or hypsochromic) in these absorption maxima. The first step in developing a quantitative UV-Vis assay is to scan a pure sample of this compound across the UV range (approx. 200-400 nm) to determine its specific λmax.
Table 4: Key Parameters for UV-Vis Quantification of this compound
| Parameter | Description | Purpose |
|---|---|---|
| λmax (Wavelength of Max Absorbance) | The wavelength at which this compound absorbs the most light. Expected to be near 288 nm. longdom.org | Ensures maximum sensitivity and minimizes interference for quantification. |
| Calibration Curve | A plot of absorbance vs. concentration for a series of standard solutions. | Used to determine the concentration of unknown samples based on their absorbance. scielo.br |
| Molar Absorptivity (ε) | A constant derived from the slope of the calibration curve; a measure of how strongly the compound absorbs light. | Fundamental property of the molecule at a specific wavelength. |
| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. | Defines the working range of the assay. |
Radiometric and Scintillation Counting for Ligand Binding Studies
The interaction of this compound (2'-PP) with its biological targets, particularly the intestinal Na+-phosphate cotransporter, has been elucidated using radiometric ligand binding assays. nih.gov These studies employ a radiolabeled version of the compound, specifically tritiated this compound ([³H]2'-PP), to enable its detection and quantification at very low concentrations.
The primary experimental model for these binding studies involves the use of intestinal brush-border membrane vesicles (BBMV) isolated from animals such as rabbits and rats. nih.gov BBMVs are sealed vesicles formed from the apical membrane of intestinal epithelial cells, which are rich in transport proteins. The binding of [³H]2'-PP to these vesicles is measured via scintillation counting, a technique that quantifies the light emitted from a scintillator cocktail excited by the beta particles from the tritium (B154650) isotope. nih.gov
Research findings indicate that the binding of [³H]2'-PP to rabbit intestinal BBMV is sodium-dependent. nih.gov The binding increases with the concentration of sodium, reaching 50% of maximum binding at a Na+ concentration of 30 mM. nih.gov Scatchard plot analysis of this Na+-dependent binding revealed a high-affinity binding site. researchgate.net The apparent dissociation constant (Ks) for the Na+-dependent binding of [³H]2'-PP to rabbit intestinal BBMVs was determined to be 58 nM. This value is in close agreement with the IC₅₀ value of 55 nM for the inhibition of Na+-dependent phosphate uptake by 2'-PP in the same vesicle preparation, suggesting that 2'-PP binds directly to the Na+-phosphate cotransporter to exert its inhibitory effect. nih.gov Furthermore, the binding was shown to be competitive with respect to phosphate, as the addition of 250 µM phosphate significantly reduced the Na+-dependent binding of [³H]2'-PP. researchgate.net
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (Inhibition of Na+-dependent phosphate uptake) | 55 nM | Rabbit Intestinal BBMV | nih.gov |
| IC₅₀ (Inhibition of Na+-dependent phosphate uptake) | 58 nM | Rat Intestinal BBMV | nih.gov |
| Apparent Kₛ (Na+-dependent [³H]2'-PP binding) | 58 nM | Rabbit Intestinal BBMV | nih.gov |
| K₀.₅ for Na⁺ (Na+ concentration for 50% [³H]2'-PP binding) | 30 mM | Rabbit Intestinal BBMV | nih.gov |
Metabolomic Profiling of this compound and its Metabolites (Excluding Clinical Human Data)
While specific studies detailing a comprehensive metabolomic profile of this compound are not extensively published, the analytical approaches for such an investigation are well-established. Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.commetabolon.com For a compound like 2'-PP, this would involve analyzing samples from in vitro or non-clinical in vivo models to identify its metabolic products.
The standard methodology for this type of analysis is high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometers. nih.govnih.gov This powerful combination allows for the separation of 2'-PP from its potential metabolites, followed by their accurate mass measurement and structural elucidation through fragmentation patterns. wisdomlib.orgnih.gov Samples for such analysis could include incubations with liver microsomes or hepatocytes to study hepatic metabolism in vitro, or biological fluids and tissues from animal models administered with the compound. nih.gov
In vivo studies in animal models have demonstrated the biological activity of orally administered 2'-PP, which implies its absorption and potential metabolism. In studies using rats, daily gavage with 2'-PP resulted in significant physiological changes related to phosphate homeostasis. nih.govphysiology.org Treatment with 2'-PP led to a marked decrease in serum phosphate levels and a reduction in intestinal phosphate absorption. physiology.org These systemic effects confirm that the compound or its active metabolites are bioavailable and interact with physiological pathways. The analysis of blood and fecal matter from these animal models provides crucial information on the compound's effects. physiology.org For instance, in uremic rats, 2'-PP treatment reduced intestinal phosphate absorption from 70% of ingested phosphorus down to approximately 30%. physiology.org These findings underscore the compound's activity in vivo, and a full metabolomic profile would further clarify whether 2'-PP acts in its original form or through one or more metabolites.
| Finding | Effect of this compound Treatment | Animal Model | Reference |
| Serum Phosphate | Reduced by 45% after 1 week | Normal Rats | nih.gov |
| Serum Phosphate | Reduced by 42% over 5 weeks | Uremic Rats | physiology.org |
| Intestinal Phosphate Absorption | Reduced from 70% to 32% of ingested Pᵢ after 1 week | Uremic Rats | physiology.org |
| Serum Parathyroid Hormone (PTH) | Decreased by 70% over 5 weeks | Uremic Rats | physiology.org |
| Serum Calcium | No significant alteration | Normal and Uremic Rats | nih.govphysiology.org |
| Serum Glucose | No significant alteration | Normal Rats | nih.gov |
Computational and Theoretical Investigations of 2 Phosphophloretin
Molecular Docking Studies with Target Proteins and Transporters
Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the interaction between a small molecule, such as 2'-Phosphophloretin, and its protein targets. These studies provide insights into the binding mode, affinity, and specificity of the ligand, guiding further experimental research.
Ligand-Protein Interaction Profiling
While specific molecular docking studies detailing the precise interactions of this compound at an atomic level are not extensively available in the public domain, experimental evidence strongly points to its interaction with the intestinal sodium-dependent phosphate (B84403) (NaPi) cotransporter. nih.govphysiology.orgresearchgate.net Studies have shown that this compound is a potent inhibitor of this transporter. nih.govphysiology.org The nature of this inhibition is competitive with respect to phosphate, suggesting that this compound likely binds to the phosphate binding site or a closely related allosteric site on the transporter. nih.gov
The interaction profile of a ligand like this compound with its target protein is defined by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov Given the structure of this compound, which contains a phosphate group and multiple hydroxyl groups, it is highly probable that hydrogen bonding and electrostatic interactions with charged or polar residues within the NaPi cotransporter's binding pocket play a crucial role in its binding. The phosphate moiety, in particular, would be expected to form strong interactions with positively charged amino acid residues such as arginine or lysine, or to coordinate with metal ions if present in the active site.
In the absence of specific docking studies for this compound, insights can be drawn from its parent compound, phloretin (B1677691). Molecular docking studies on phloretin have revealed its ability to bind to the active sites of various enzymes, such as tyrosinase and the quorum-sensing protein LuxS. caldic.commdpi.com These studies highlight the importance of the dihydrochalcone (B1670589) scaffold in forming hydrophobic interactions and hydrogen bonds with protein residues. mdpi.com It can be inferred that this compound would retain some of these interactions, with the addition of the highly charged phosphate group significantly influencing its binding specificity and affinity for phosphate-binding proteins.
Binding Affinity Predictions and Validation
The binding affinity of this compound for the intestinal NaPi cotransporter has been experimentally determined. In vitro studies using intestinal brush-border membrane vesicles (BBMV) from rabbits and rats have demonstrated potent inhibition of Na+-dependent phosphate uptake. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by half, were found to be in the nanomolar range, indicating a high binding affinity. nih.gov
Furthermore, direct binding assays using radiolabeled [3H]this compound have been conducted to validate these findings. nih.gov These experiments confirmed a high-affinity, Na+-dependent binding of this compound to rabbit intestinal BBMVs. nih.gov The dissociation constant (Ks), a measure of binding affinity, was determined to be in close agreement with the IC50 values obtained from the inhibition assays. nih.govphysiology.org
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC50 (Na+-dependent phosphate uptake) | Rabbit | 55 nM | nih.gov |
| IC50 (Na+-dependent phosphate uptake) | Rat | 58 nM | nih.gov |
| Apparent Ks (Na+-dependent [3H]2'-PP binding) | Rabbit | 58 nM | nih.gov |
| Intrinsic Dissociation Constant (Ks) from Scatchard plot | Rabbit | 51 ± 8 nM | physiology.org |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Currently, there are no specific molecular dynamics (MD) simulation studies available in the reviewed literature that focus on this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. oncotarget.comnih.govaps.org Such studies would be valuable in understanding the conformational flexibility of this compound in different environments, such as in aqueous solution or when bound to a protein target. For a molecule with several rotatable bonds like this compound, MD simulations could reveal the preferred conformations and the energy barriers between them, providing a more dynamic picture of its behavior and interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Specific quantum chemical calculations for this compound are not detailed in the available research. However, studies on its parent compound, phloretin, can provide a basis for understanding its electronic properties. conicet.gov.ar Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. conicet.gov.armdpi.com
For phloretin, conformational analysis using DFT has shown that the stability of its various conformers is significantly influenced by the potential for intramolecular hydrogen bonding. conicet.gov.ar The planarity of the carbon backbone is also a key factor in determining the most stable conformations. conicet.gov.ar The introduction of a phosphate group at the 2'-position to form this compound would be expected to have a significant impact on its electronic structure and reactivity. The phosphate group is a strong electron-withdrawing group, which would alter the electron distribution across the entire molecule. This could influence the acidity of the hydroxyl groups and the reactivity of the aromatic rings.
Predictive Modeling for Absorption and Distribution (Excluding Clinical Human Data)
Predictive modeling for the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is a critical component of modern drug discovery. nih.gov While comprehensive in silico ADME predictions for this compound are not available, its known biological activity provides some clues regarding its absorption.
The primary route of investigation for this compound has been its effect on intestinal phosphate absorption. nih.govphysiology.org Experimental studies in rats have shown that when administered orally, this compound can significantly reduce serum phosphate levels. nih.gov This finding strongly suggests that the compound is absorbed from the gastrointestinal tract to some extent, allowing it to reach its target, the intestinal NaPi cotransporter, and exert its inhibitory effect.
From a physicochemical standpoint, the addition of a phosphate group to phloretin would be expected to increase its polarity and water solubility, while potentially reducing its passive permeability across cell membranes. However, its potent inhibition of the NaPi cotransporter suggests that it may be a substrate for this or other transporters, which could facilitate its entry into intestinal cells. nih.gov
In silico models for predicting absorption and distribution typically consider parameters such as lipophilicity (logP/logD), solubility, molecular weight, and the number of hydrogen bond donors and acceptors. americanpharmaceuticalreview.commdpi.com While phloretin itself is relatively lipophilic, the phosphorylation to this compound would decrease its lipophilicity. This change would influence its distribution profile, potentially limiting its ability to cross the blood-brain barrier but favoring its concentration in aqueous compartments. Further computational studies are needed to build a comprehensive ADME profile for this compound and to predict its distribution to various tissues.
Broader Biological and Physiological Research Context Excluding Clinical Human Data
Influence on Phosphate (B84403) Homeostasis in Animal Models
The chemical compound 2'-Phosphophloretin (2'-PP) has been a subject of significant research in animal models to understand its role in phosphate homeostasis. The major organs involved in maintaining this balance are the small intestine, which absorbs dietary phosphate, and the kidneys, which reabsorb phosphate from the glomerular filtrate. physiology.org Research has primarily focused on the compound's effects at the cellular and systemic levels in various animal models.
Studies utilizing isolated brush-border membrane vesicles (BBMVs) from animal models have been instrumental in elucidating the specific action of this compound. This phosphorylated derivative of the plant chalcone (B49325) phloretin (B1677691) is a potent and selective inhibitor of sodium-dependent phosphate (Na+/Pi) cotransport in both intestinal and renal tissues. physiology.org
In the intestine , 2'-PP effectively inhibits the NaPi-IIb transporter, which is responsible for the majority of dietary phosphate absorption in the small intestine. physiology.orgphysiology.org In vitro studies on BBMVs from rabbit and rat duodenum and jejunum demonstrated that 2'-PP decreases Na+-dependent phosphate uptake with high potency. researchgate.netresearcher.lifenih.gov The inhibition is competitive with respect to phosphate, suggesting that 2'-PP interacts directly with the phosphate binding site on the transporter. nih.gov The binding of 2'-PP to the intestinal Na+/Pi cotransporter is itself a sodium-dependent process. nih.govresearchgate.net
In the kidneys , which reabsorb the bulk of filtered phosphate to maintain systemic levels, 2'-PP shows selectivity for different Na+/Pi cotransporters. physiology.org The primary renal transporters are NaPi-IIa and NaPi-Ia. physiology.org Studies on rabbit renal BBMVs revealed that 2'-PP is a potent inhibitor of NaPi-Ia, which is found in both the proximal and distal tubules. physiology.orgphysiology.org Its inhibitory effect on NaPi-Ia is most significant at an acidic pH. physiology.org In contrast, 2'-PP shows minimal inhibition of the NaPi-IIa transporter, which is the major phosphate reabsorptive transporter in the proximal tubule. physiology.org Another derivative, 2'-phospho-4',4,6'-trimethoxyphloretin (PTMP), was found to be a potent inhibitor of NaPi-IIa. physiology.orgphysiology.org
Table 1: Inhibitory Potency (IC₅₀) of this compound on Na⁺/Pi Cotransport in Animal Models
| Tissue/Transporter | Animal Model | Preparation | IC₅₀ Value | Citation |
| Intestinal NaPi-IIb | Rabbit | BBMV | 55 nM | physiology.orgnih.gov |
| Intestinal NaPi-IIb | Rat | BBMV | 40 nM - 58 nM | researchgate.netnih.gov |
| Renal NaPi-Ia | Rabbit | BBMV | 50 nM | physiology.org |
| Systemic (in vivo) | Rat | Adult Rat | 3 µM - 10 µM | physiology.orgnih.gov |
BBMV: Brush-Border Membrane Vesicles. IC₅₀ represents the concentration of the inhibitor required to reduce the activity by 50%.
In vivo studies in animal models have confirmed the hypophosphatemic (serum phosphate-lowering) effects of this compound, consistent with its in vitro inhibition of phosphate transport. When administered to adult rats, 2'-PP was shown to significantly reduce serum phosphate levels in a concentration-dependent manner. researchgate.netnih.gov One study reported a 45% reduction in serum phosphate one week after the start of treatment. nih.gov
The primary mechanism for this systemic effect is the inhibition of intestinal phosphate absorption. physiology.orgphysiology.org By blocking the NaPi-IIb transporter in the gut, 2'-PP effectively reduces the amount of dietary phosphate that enters the bloodstream. physiology.org This is particularly relevant as the intestinal NaPi-IIb transporter absorbs up to 70% of dietary phosphate. physiology.org Studies in uremic rat models, which represent a state of chronic renal failure and associated hyperphosphatemia, have also demonstrated the efficacy of 2'-PP in controlling serum phosphate levels by targeting intestinal absorption. physiology.org This targeted action offers a mechanistic advantage over traditional phosphate binders. physiology.org
Interplay with Other Transport Systems and Enzymes (Beyond Primary Targets)
A key finding in the research on this compound is its high specificity for the Na+-dependent phosphate cotransporter. Unlike its parent compound, phloretin, which inhibits a wide variety of transporters, 2'-PP demonstrates remarkable selectivity. physiology.orgphysiology.org
Studies using rabbit intestinal BBMVs have shown that this compound does not inhibit Na+-dependent transport of other substrates, including:
Glucose physiology.orgnih.gov
Alanine (B10760859) physiology.orgnih.gov
Sulfate researcher.lifenih.gov
This specificity underscores its utility as a targeted inhibitor for studying phosphate transport pathways without confounding effects on other major nutrient transport systems. physiology.org
While its primary targets are the Na+/Pi cotransporters, some research has examined its interaction with other enzymes, such as alkaline phosphatase. In studies using human small intestine BBMVs, 2'-PP was found to be a relatively weak inhibitor of alkaline phosphatase compared to other phloretin derivatives. nih.gov The order of inhibitory potency for Na+-dependent phosphate uptake was found to be the reverse of that for alkaline phosphatase inhibition, further highlighting the specificity of 2'-PP for the phosphate transporter. nih.gov
Table 2: Specificity of this compound Inhibition in Rabbit Intestinal BBMV
| Transport System | Substrate | Inhibition by 2'-PP | Citation |
| Phosphate Transport | Phosphate | Potent Inhibition | physiology.orgnih.gov |
| Glucose Transport | Glucose | No significant inhibition | physiology.orgnih.gov |
| Amino Acid Transport | Alanine | No significant inhibition | physiology.orgnih.gov |
| Sulfate Transport | Sulfate | No significant inhibition | researcher.lifenih.gov |
Research Tools for Understanding Phosphate Transport and Metabolism
The high potency and specificity of this compound make it an invaluable experimental tool for investigating the mechanisms of phosphate homeostasis. physiology.orgresearchgate.net Its ability to selectively block specific Na+/Pi cotransporters allows researchers to dissect the distinct roles of these transporters in different tissues and under various physiological conditions. physiology.orgphysiology.org
In laboratory settings, 2'-PP is used to:
Characterize Transporter Function: By using 2'-PP to inhibit Na+-dependent phosphate uptake in isolated BBMVs from the intestine and kidney, scientists can confirm the presence and activity of specific transporters like NaPi-IIb and NaPi-Ia. physiology.orgphysiology.orgresearchgate.net
Differentiate Between Transporter Isoforms: The differential sensitivity of renal NaPi-Ia and NaPi-IIa to 2'-PP and its derivatives (like PTMP) allows for the functional separation of their respective contributions to phosphate reabsorption. physiology.org
Study Systemic Regulation: Its in vivo efficacy in animal models provides a means to study the downstream physiological consequences of inhibiting intestinal phosphate absorption, helping to unravel the complex interplay between the gut, kidneys, and bone in phosphate regulation. physiology.orgphysiology.org
As a competitive inhibitor, radiolabeled versions of 2'-PP have also been used in binding assays to quantify the number of active transporters in a membrane preparation and to study the kinetics of inhibitor-transporter interaction. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel 2'-Phosphophloretin Analogs for Specific Mechanistic Probes
The development of novel analogs of this compound is a critical next step to dissect the specific molecular interactions with its targets and to potentially enhance its therapeutic profile. A notable example is the synthesis of a methylated derivative, phloretin-2'-yl trimethyl phosphate (B84403) (PTMP). physiology.org This modification was designed to alter the water solubility of the parent compound without introducing significant steric hindrance that could impede its inhibitory activity. physiology.org
Interestingly, this structural modification led to a significant shift in inhibitor sensitivity. While this compound demonstrates potent inhibition of NaPi-IIb, PTMP shows a higher sensitivity towards the renal NaPi-IIa transporter. physiology.org This differential sensitivity suggests that PTMP and this compound can serve as valuable mechanistic probes to distinguish between the expression and function of different NaPi protein family members in various tissues. physiology.org It is hypothesized that these differences in sensitivity arise from variations in the phosphate binding sites of the cotransporters, with this compound likely competing with H₂PO₄⁻ for binding to NaPi-IIb and NaPi-Ia, and PTMP competing with HPO₄²⁻ for binding to NaPi-IIa. physiology.org
Future research in this area will likely focus on:
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs with modifications at various positions of the phloretin (B1677691) backbone to map the key structural features required for high-affinity binding to specific NaPi isoforms.
Development of Fluorescently Labeled Analogs: Creating fluorescent probes based on the this compound scaffold to enable real-time visualization of its binding to transporters in living cells and tissues.
Photoaffinity Labeling Probes: Designing analogs with photoreactive groups to covalently label the binding site on the NaPi transporters, facilitating the precise identification of interacting amino acid residues.
These novel analogs will be instrumental in elucidating the intricate mechanisms of NaPi transporter function and regulation, and may lead to the development of next-generation inhibitors with improved isoform selectivity and pharmacokinetic properties.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
To gain a comprehensive understanding of the cellular and systemic effects of this compound, the integration of "omics" technologies is indispensable. Proteomics and metabolomics, in particular, offer powerful tools to map the global changes in protein expression and metabolite profiles following treatment with the compound.
While direct proteomics and metabolomics studies on this compound are still emerging, research on its parent compound, phloretin, provides a strong rationale for this approach. For instance, metabolomics studies on human THP-1 macrophages have revealed that phloretin can significantly modulate the cellular metabolism, particularly in the context of inflammation. nih.govresearchgate.net Phloretin treatment in lipopolysaccharide (LPS)-stimulated macrophages was shown to antagonize the pro-inflammatory metabolic shift, primarily affecting glycerophospholipid and sphingolipid metabolism and promoting amino acid biosynthesis. nih.gov These findings suggest that phloretin exerts immunomodulatory effects by reprogramming the metabolic state of immune cells. nih.govresearchgate.net
Future research leveraging omics technologies for this compound could involve:
Phosphoproteomics: Given that this compound is a phosphorylated molecule and targets phosphate transporters, phosphoproteomics could reveal downstream signaling events and changes in protein phosphorylation that are modulated by its inhibitory action. nih.gov
Metabolomic Profiling of Target Tissues: Analyzing the metabolome of intestinal and renal cells treated with this compound to identify metabolic pathways that are altered as a consequence of phosphate transport inhibition. This could uncover novel biomarkers of drug efficacy and potential off-target effects.
Integrated Omics Analysis: Combining proteomics, metabolomics, and transcriptomics data to construct a systems-level view of the cellular response to this compound, providing a deeper understanding of its mechanism of action beyond simple transporter inhibition.
These approaches will be crucial for a holistic understanding of the biological impact of this compound and for identifying potential new therapeutic applications.
Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography) for Target Complexes
A detailed structural understanding of the interaction between this compound and its target transporters is paramount for rational drug design and optimization. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are poised to provide atomic-level insights into these interactions.
Furthermore, cryo-EM has emerged as a powerful technique for determining the structures of membrane proteins in their near-native state and for capturing different conformational states. nih.govnih.govbiorxiv.org This is particularly relevant for understanding the transport mechanism of NaPi proteins, which is believed to involve significant conformational changes. nih.gov X-ray crystallography also remains a valuable tool for obtaining high-resolution structures of protein-ligand complexes, as demonstrated by studies on various phosphate-binding proteins. nih.govnih.gov
Future research in this domain will likely focus on:
Cryo-EM Structure of the this compound-NaPi-IIb Complex: This would provide a definitive view of how the inhibitor binds to the transporter and the conformational state it stabilizes.
X-ray Crystallography of the Ligand-Binding Domain: Crystallizing the extracellular domain of NaPi-IIb in complex with this compound or its analogs could yield high-resolution details of the binding pocket.
Computational Modeling and Molecular Dynamics Simulations: Using the experimentally determined structures as a starting point, computational approaches can be employed to simulate the binding and unbinding events of this compound and to predict the effects of mutations on inhibitor affinity.
The elucidation of the three-dimensional structure of the this compound-transporter complex will be a landmark achievement, paving the way for the design of more potent and selective inhibitors with improved therapeutic potential.
Q & A
Q. How should researchers resolve contradictions in reported bioactivity data for 2'-Phosphophloretin across studies?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., peer-reviewed studies using standardized assays). Evaluate confounding variables such as solvent type (DMSO vs. ethanol), cell line variability, or phosphorylation efficiency. Use statistical tools (e.g., Cochrane’s Q-test) to quantify heterogeneity .
- Case Example : A 2023 study reported IC₅₀ = 50 µM (DPPH assay), while a 2024 study found IC₅₀ = 120 µM. Discrepancy traced to differences in solvent polarity affecting compound solubility .
Q. What computational strategies are effective for studying this compound’s interaction with cellular targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can predict binding affinities. Validate with mutagenesis studies targeting predicted binding residues. Cross-reference with structural databases (PDB) for kinase homologs .
Q. How can in vitro findings for this compound be translated to in vivo models while addressing bioavailability challenges?
- Methodological Answer : Use pharmacokinetic modeling (e.g., GastroPlus) to predict absorption. Encapsulate the compound in liposomes or cyclodextrins to enhance stability. Validate via rodent studies with plasma LC-MS monitoring at critical timepoints (0.5, 2, 6, 24 h) .
Q. What experimental controls are critical when investigating this compound’s role in phosphorylation-dependent signaling pathways?
- Methodological Answer : Include phosphatase inhibitors (e.g., sodium orthovanadate) in lysis buffers to preserve phosphorylation. Use siRNA knockdown of target kinases to confirm specificity. Normalize data to total protein levels (Western blot) or housekeeping genes (qPCR) .
Methodological Best Practices
Q. How to optimize literature searches for this compound while avoiding unreliable sources?
- Guidance : Use Boolean operators (e.g., "this compound" AND (synthesis OR metabolism)) in PubMed/Scopus. Exclude non-peer-reviewed sources via filters. Cross-validate findings with structural analogs (e.g., phloretin derivatives) and cite primary literature from authoritative journals .
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?
- Guidance : Apply FINER criteria to ensure feasibility and novelty. For mechanistic studies, use PICO:
Q. How to ensure reproducibility in this compound studies?
- Guidance : Publish detailed protocols via platforms like Protocols.io . Share raw data (HPLC chromatograms, NMR spectra) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
